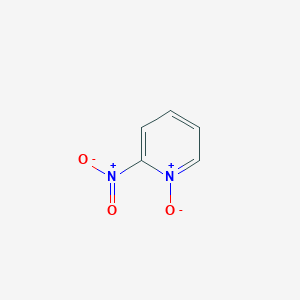
硝基吡啶 N-氧化物
描述
Nitropyridine N-oxide is a derivative of a nitrated pyridine that has been shown to inhibit Na,K-ATPase activity . It is highly toxic when consumed orally . It has received particular interest in chemistry and biotechnology due to its accentuated oxidizing properties, high polarity, and its versatility as simultaneous charge donors and acceptors .
Synthesis Analysis
The synthesis of nitropyridine N-oxide involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of nitropyridine N-oxide has been investigated using various wave functions in combination with Pople 6-31, 6-311 augmented with polarization functions on all atoms and Dunning double- and triple-zeta basis sets . The augmentation of the basis sets with diffuse functions showed a marked effect on the profile and barriers of the NO2 torsional potential .
Chemical Reactions Analysis
Nitropyridine N-oxide undergoes a variety of chemical reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Physical And Chemical Properties Analysis
Nitropyridine N-oxide has a molecular weight of 154.12 and an empirical formula of C6H6N2O3 . It is a powder, crystals or chunks form with a melting point of 136-138 °C .
科学研究应用
溶剂变色指示剂
硝基吡啶 N-氧化物,特别是 4-硝基吡啶 N-氧化物,已被评估为溶剂氢键供体能力的溶剂变色指示剂。Lagalante, Jacobson 和 Bruno (1996) 的一项研究建立了线性自由能关系,主要取决于溶剂的 Kamlet-Taft α 参数。该化合物在长波长紫外线区域显示溶剂变色效应,使其成为评估氢键供体的可行探针 (Lagalante, Jacobson, & Bruno, 1996)。
化学合成应用
硝基吡啶 N-氧化物在化学合成中具有应用。Zhang 和 Duan (2011) 通过与格氏试剂的反应开发了硝基吡啶 N-氧化物的简便芳基化和烷基化方法。该方法能够对硝基吡啶 N-氧化物进行位点选择性修饰,这在合成各种吡啶化合物中很有用,如 Emoxipin 和 Caerulomycin A 和 E 的全合成中所证明的 (Zhang & Duan, 2011)。
晶体和分子结构分析
已经对硝基吡啶 N-氧化物的晶体和分子结构进行了研究,以更好地了解它们的物理性质。Shiro, Yamakawa 和 Kubota (1977) 确定了各种甲基取代的硝基吡啶 N-氧化物的晶体结构,这表明来自醌式结构的显着共振贡献和分子内电荷转移在稳定这些分子中起着至关重要的作用 (Shiro, Yamakawa, & Kubota, 1977)。
安全和危害
未来方向
Nitropyridine N-oxide derivatives have received particular interest in chemistry and biotechnology due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications, e.g., as organocatalysts for asymmetric allylation of aldehydes . Future research may focus on further exploring these properties and developing new applications for these compounds.
属性
IUPAC Name |
2-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACQOOLIVCDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496988 | |
| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
nitropyridine N-oxide | |
CAS RN |
2403-02-3 | |
| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of nitropyridine N-oxide?
A1: Nitropyridine N-oxide consists of a pyridine ring with a nitro group (NO2) and an N-oxide group (N→O) attached. The position of these substituents can vary, leading to isomers like 4-nitropyridine N-oxide and 3-methyl-4-nitropyridine N-oxide.
Q2: How does the N-oxide group influence the properties of the pyridine ring?
A2: The N-oxide group significantly impacts the electronic distribution within the pyridine ring. It acts as an electron-donating group, increasing the electron density in the ring, particularly at the ortho and para positions []. This influences the reactivity of the molecule towards electrophilic substitution reactions.
Q3: How does the nitro group interact with the N-oxide group in terms of electronic effects?
A3: The nitro group is a strong electron-withdrawing group, while the N-oxide group is electron-donating. This creates a push-pull electronic effect within the molecule, contributing to its dipole moment and influencing its reactivity [, ].
Q4: Are there any spectroscopic techniques particularly useful for characterizing nitropyridine N-oxides?
A4: Yes, several spectroscopic methods are helpful:
- NMR Spectroscopy: 1H NMR provides information about the hydrogen atom environment, helping to determine the position of substituents on the pyridine ring [].
- UV-Vis Spectroscopy: Nitropyridine N-oxides display characteristic absorption bands in the UV-Vis region, which are sensitive to the solvent environment. This makes them useful as solvatochromic probes [, ].
- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the vibrational modes of the molecule, including those associated with the nitro and N-oxide groups [].
Q5: What is the significance of the crystal structure of nitropyridine N-oxides?
A5: Crystal structures provide valuable insights into the three-dimensional arrangement of molecules and the nature of intermolecular interactions. Studies have shown that nitropyridine N-oxides can form diverse crystal structures, influenced by factors like hydrogen bonding and π-π stacking interactions [, , , ]. This information is crucial for understanding their solid-state properties and potential applications, particularly in materials science.
Q6: How does the reactivity of nitropyridine N-oxide differ from that of pyridine?
A6: The N-oxide group makes the pyridine ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions [, ]. This is in contrast to pyridine, which is more prone to electrophilic attack.
Q7: Can Grignard reagents be used for the direct modification of nitropyridine N-oxides?
A7: Yes, recent research has demonstrated that Grignard reagents can be used for the facile and site-selective arylation and alkylation of nitropyridine N-oxides []. This method offers a versatile approach for introducing various substituents onto the pyridine ring.
Q8: Is there a way to selectively introduce a cyano group into the pyridine ring of nitropyridine N-oxide?
A8: Yes, the Reissert-Kaufmann-type reaction allows for the introduction of a cyano group at the 2-position of nitropyridine N-oxides []. This reaction proceeds through the formation of an N-methoxy-pyridinium salt, which then reacts with a cyanide source.
Q9: How can nitropyridine N-oxides be used in the synthesis of other valuable compounds?
A9: They serve as valuable intermediates for synthesizing:
- Aminopyridines: Nitropyridine N-oxides can be reduced to the corresponding aminopyridines, which are essential building blocks for various pharmaceuticals, agrochemicals, and materials [].
- Fluoropyridines: Recent research has shown that 3-bromo-4-nitropyridine N-oxide can undergo direct fluorination to yield 3-fluoro-4-nitropyridine N-oxide, a valuable intermediate for synthesizing fluoropyridines [].
Q10: What are the key photochemical processes observed in 4-nitropyridine N-oxide?
A10: 4-Nitropyridine N-oxide undergoes intriguing photochemical transformations, primarily involving the nitro and N-oxide groups [, ]:
Q11: How does the presence of an amino substituent affect the photochemical behavior of nitropyridine N-oxides?
A11: Introducing an amino group, as in 2-butylamino-6-methyl-4-nitropyridine N-oxide, introduces the possibility of excited-state intramolecular proton transfer (ESIPT) [, , ]. This process involves the transfer of a proton from the amino group to the N-oxide group in the excited state, leading to the formation of a tautomeric species. This tautomer exhibits distinct photophysical properties compared to the original molecule.
Q12: How is computational chemistry employed in understanding nitropyridine N-oxides?
A12: Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are widely used to:
- Predict molecular properties: Calculate dipole moments, electrostatic potentials, and electronic structures to gain insights into their reactivity and properties [, , ].
- Investigate photochemical processes: Simulate excited-state dynamics, including ESIPT processes, to explain the observed photophysical behavior [, ].
Q13: How does modifying the structure of nitropyridine N-oxides affect their biological activity?
A13: Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. While specific SAR data for nitropyridine N-oxides is limited in the provided papers, some general trends can be inferred:
- Substituent Effects: The type and position of substituents on the pyridine ring can significantly impact the molecule's interaction with biological targets, affecting its activity and potency [, ].
- N-Oxide Group: The presence and position of the N-oxide group are crucial for activity in some cases. For example, 4-nitropyridine N-oxide has been identified as the active mutagenic species in certain studies [].
Q14: What is known about the toxicity of 2-ethyl-4-nitropyridine N-oxide?
A14: 2-ethyl-4-nitropyridine N-oxide, an intermediate in the synthesis of the anti-tuberculosis drug ethionamide, has been subjected to toxicological assessments []. Studies in rats and mice revealed a moderate acute toxicity profile. Notably, it exhibited a pronounced irritating effect on the eyes and a damaging effect on the blood system, causing an imbalance in oxyhemoglobin and methemoglobin levels.
Q15: Are there any established safe exposure limits for 2-ethyl-4-nitropyridine N-oxide in occupational settings?
A15: Based on the toxicological data, a tentative safe exposure level (TSEL) of 0.5 mg/m3 in the air of the working area has been proposed for 2-ethyl-4-nitropyridine N-oxide []. Adhering to this limit is crucial to minimize health risks to workers handling this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

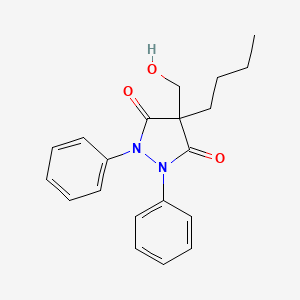
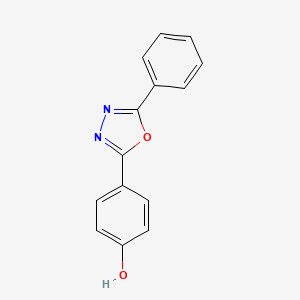



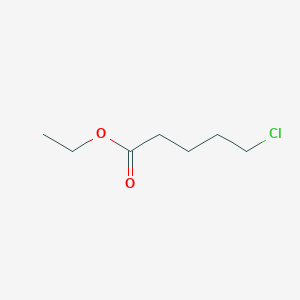
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate](/img/structure/B1654448.png)
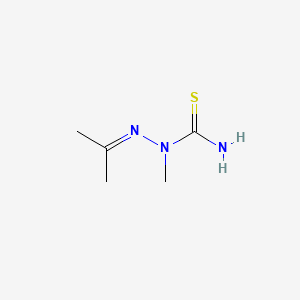
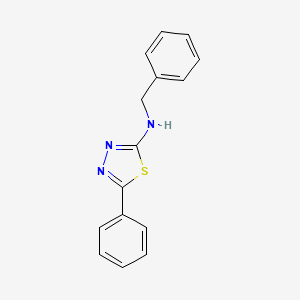
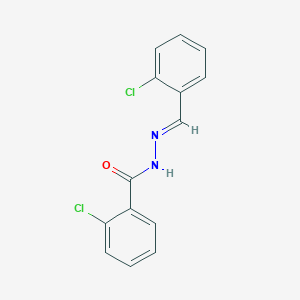
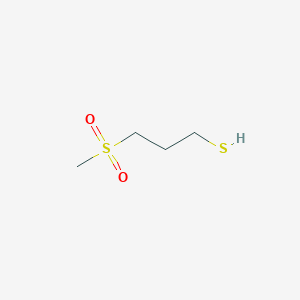
![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)

![1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene](/img/structure/B1654459.png)